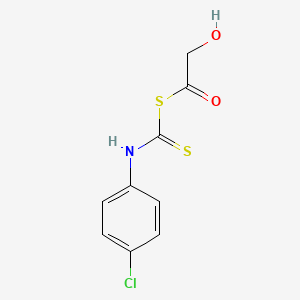
Carbanilic acid, p-chlorodithio-, glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, p-chlorodithio-, glycolate is a chemical compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyl functional group attached to a hydrocarbon radical. This compound is notable for its unique structure, which includes a p-chlorodithio group and a glycolate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbanilic acid, p-chlorodithio-, glycolate can be synthesized through several methods. One common approach involves the reaction of p-chlorodithioaniline with glycolic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, p-chlorodithio-, glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The p-chlorodithio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Carbanilic acid, p-chlorodithio-, glycolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce p-chlorodithio and glycolate groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism by which carbanilic acid, p-chlorodithio-, glycolate exerts its effects involves interactions with specific molecular targets. The p-chlorodithio group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbanilic acid: Lacks the p-chlorodithio and glycolate groups, making it less reactive in certain chemical reactions.
p-Chlorodithioaniline: Contains the p-chlorodithio group but lacks the carboxyl and glycolate groups.
Glycolic acid: Contains the glycolate group but lacks the p-chlorodithio and carboxyl groups
Uniqueness
Carbanilic acid, p-chlorodithio-, glycolate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
73623-03-7 |
|---|---|
Formule moléculaire |
C9H8ClNO2S2 |
Poids moléculaire |
261.8 g/mol |
Nom IUPAC |
S-[(4-chlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H8ClNO2S2/c10-6-1-3-7(4-2-6)11-9(14)15-8(13)5-12/h1-4,12H,5H2,(H,11,14) |
Clé InChI |
RJNLLVPXUAGZOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)SC(=O)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
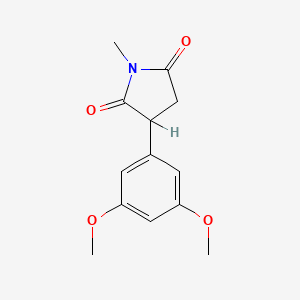
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
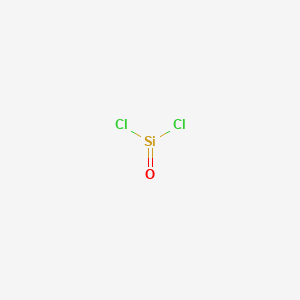
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

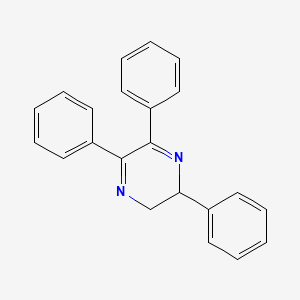

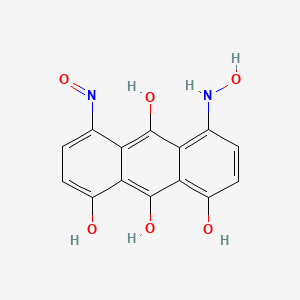
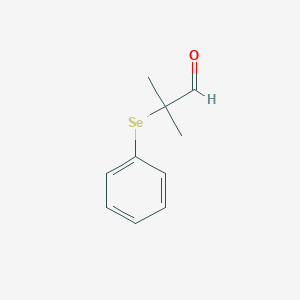
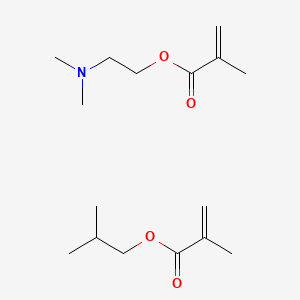
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)

